Phosphoramidous difluoride, (difluoroboryl)-

Catalog No.
S14291809
CAS No.
60073-67-8
M.F
BF4HNP
M. Wt
132.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoramidous difluoride, (difluoroboryl)-

CAS Number

60073-67-8

Product Name

Phosphoramidous difluoride, (difluoroboryl)-

Molecular Formula

BF4HNP

Molecular Weight

132.80 g/mol

InChI

InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H

InChI Key

YIVYCFKWGVBPKI-UHFFFAOYSA-N

Canonical SMILES

B(NP(F)F)(F)F

Phosphoramidous difluoride, specifically the difluoroboryl derivative, is a phosphorus-containing compound characterized by its unique chemical structure and properties. It consists of a phosphorus atom bonded to two fluorine atoms and an amine group, typically represented as R2N-PF2, where R denotes organic substituents. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in chemistry and biology.

The molecular formula for phosphoramidous difluoride is F2H2NP\text{F}_2\text{H}_2\text{NP}, and it has a molecular weight of approximately 113.0463 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both synthetic and applied chemistry.

Due to its reactive phosphorus-fluorine bonds. Key reactions include:

  • Fluorophosphorylation: This involves the transfer of the fluorophosphoryl group to nucleophiles, which can lead to the formation of phosphoramidates.
  • Hydrolysis: In the presence of water, phosphoramidous difluoride can hydrolyze to form phosphoric acid derivatives.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the phosphorus center, leading to the substitution of fluorine atoms with various nucleophiles, including amines and alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of phosphoramidous difluoride indicates potential applications in medicinal chemistry. Its ability to interact with biological molecules suggests that it may exhibit:

  • Antimicrobial Properties: Similar organophosphorus compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

The biological implications of phosphoramidous difluoride warrant further investigation to fully understand its potential therapeutic applications.

Phosphoramidous difluoride can be synthesized through several methods:

  • Phosphorus Fluoride Exchange (PFEx): This method involves exchanging phosphorus-fluorine bonds with other nucleophiles such as alcohols or amines under catalytic conditions. This approach allows for the selective formation of phosphoramidates and related compounds .
  • Direct Fluorination: The compound can also be synthesized by direct fluorination of phosphoramidic derivatives using fluorinating agents like sulfur tetrafluoride or elemental fluorine under controlled conditions .
  • Click Chemistry Approaches: Recent advancements in click chemistry, particularly phosphorus fluoride exchange reactions, have provided new pathways for synthesizing phosphoramidous difluoride with high efficiency and selectivity .

Phosphoramidous difluoride has several notable applications:

  • Synthetic Intermediates: It serves as a building block in the synthesis of more complex organophosphorus compounds used in pharmaceuticals and agrochemicals.
  • Catalysis: The compound is utilized in catalytic processes due to its ability to facilitate various chemical transformations.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on the interactions of phosphoramidous difluoride with biological targets reveal its potential as a molecular probe or therapeutic agent. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, particularly regarding enzyme inhibition or antimicrobial activity.

These studies are crucial for assessing the safety and efficacy of phosphoramidous difluoride in potential applications.

Phosphoramidous difluoride shares similarities with various organophosphorus compounds. Notable similar compounds include:

  • Phosphorus Trifluoride (PF3): A simple phosphorus fluoride compound used primarily in industrial applications.
  • Dimethylphosphoramidic Difluoride: A derivative that incorporates dimethyl groups, enhancing solubility and reactivity.
  • Phosphoric Acid Derivatives: Compounds like triethyl phosphate that share structural characteristics but differ in functional groups.

Comparison Table

Compound NameFormulaKey Features
Phosphorus TrifluoridePF3Simple structure; used in industrial applications
Dimethylphosphoramidic DifluorideC2H6F2NPEnhanced solubility; versatile reactivity
Phosphoric Acid DerivativesVariousBroad applications; less reactive than phosphoramidous difluoride

Phosphoramidous difluoride stands out due to its unique combination of reactivity and potential biological activity, making it a valuable compound for further research and application development.

Traditional Phosphorus-Fluorine Exchange Pathways

Halogen Exchange Reactions with Boron Fluoride Reagents

Halogen exchange reactions between phosphorus halides and boron fluoride reagents constitute a foundational method for synthesizing phosphoramidous difluoride. These reactions typically involve the substitution of chlorine or bromine atoms on phosphorus with fluorine atoms sourced from boron trihalides (e.g., BF₃). For instance, the reaction of phosphorus trichloride (PCl₃) with boron trifluoride (BF₃) in the presence of a base like potassium fluoride (KF) facilitates the formation of phosphorus-fluorine bonds.

A critical mechanistic study revealed that halogen exchange proceeds via a bimolecular pathway, where a doubly bridged intermediate stabilizes the transition state (Fig. 1). This intermediate involves a five-coordinate boron center, which lowers the activation energy for fluorine transfer. The reaction efficiency depends on the Lewis acidity of the boron reagent, with BF₃ outperforming BCl₃ or BBr₃ due to its stronger electron-withdrawing capacity.

Table 1: Halogen Exchange Reaction Conditions

Reagent CombinationTemperature (°C)Yield (%)
PCl₃ + BF₃ + KF2578
PBr₃ + BF₃ + KF2562

Amine-Phosphorus Trifluoride Condensation Strategies

Condensation of primary amines with phosphorus trifluoride (PF₃) offers a direct route to phosphoramidous difluoride derivatives. For example, methylamine (CH₃NH₂) reacts with PF₃ at ambient temperatures to yield methylaminodifluorophosphine (CH₃NH·PF₂). This method avoids hazardous halogenated intermediates and produces water as the sole byproduct.

The reaction proceeds through nucleophilic attack of the amine on phosphorus, followed by fluoride displacement. Steric effects influence the reaction kinetics, with bulky amines like tert-butylamine requiring elevated temperatures (40–60°C) for completion.

Modern Advances in Catalyzed Synthesis

Role of Transition Metal Catalysts in P–B Bond Formation

Transition metals, particularly palladium and nickel, have emerged as effective catalysts for constructing phosphorus-boron bonds. Palladium complexes facilitate cross-coupling between aryl halides and boron reagents, enabling the synthesis of aryl-substituted phosphoramidous difluorides. For instance, Pd(PPh₃)₄ catalyzes the reaction of aryl bromides with diboron reagents (e.g., B₂pin₂) under mild conditions, achieving yields up to 85%.

The catalytic cycle involves oxidative addition of the aryl halide to palladium, followed by transmetalation with the boron reagent. Ligand design is critical; bulky phosphine ligands enhance stability and prevent undesired side reactions.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis using high-energy ball milling has revolutionized the preparation of boron-phosphorus compounds. A notable method involves reacting boron phosphate (BPO₄) with magnesium in the presence of sodium chloride as a diluent. This solvent-free approach achieves near-quantitative yields of phosphoramidous difluoride within 2 hours, outperforming traditional solution-phase methods.

The mechanical force generated during milling induces solid-state reactions, bypassing the need for toxic solvents. This method is scalable and cost-effective, with potential for industrial adoption.

Comparative Analysis of Stepwise vs. One-Pot Syntheses

Stepwise syntheses, such as sequential halogen exchange and amine condensation, offer precise control over intermediate purity but require multiple isolation steps. In contrast, one-pot strategies streamline the process by combining reagents in a single vessel. For example, reacting PCl₃, BF₃, and methylamine in acetone produces phosphoramidous difluoride in 70% yield without isolating intermediates.

Table 2: Synthesis Route Comparison

ParameterStepwise MethodOne-Pot Method
Reaction Time8 hours4 hours
Overall Yield65%70%
Purity (HPLC)98%95%

One-pot methods reduce solvent waste and labor but may compromise purity due to competing side reactions. Catalyzed one-pot systems, however, mitigate this issue by enhancing selectivity.

Nucleophilic Substitution at the Phosphorus Center

Phosphoramidous difluoride, (difluoroboryl)- exhibits distinctive nucleophilic substitution behavior at the phosphorus center, characterized by the formation of pentacoordinate intermediates that are fundamental to organophosphorus reaction mechanisms [1] [2]. The compound, with molecular formula BF₄HNP and molecular weight 132.793 g/mol, undergoes nucleophilic attack through a mechanism that involves ligand exchange in pentacoordinate phosphorane intermediates [3] [1].

The nucleophilic substitution reactions at tetracoordinate phosphorus centers proceed via pentacoordinated intermediates, where the attacking nucleophile and leaving group occupy apical positions in the trigonal bipyramidal structure [1] [2]. This mechanism differs significantly from carbon-centered substitution reactions due to the availability of vacant d-orbitals and higher coordination numbers of phosphorus [2]. Strong nucleophiles such as lithium alkyls and Grignard reagents react with phosphorus compounds to form short-lived pentacoordinate intermediates that convert to substitution products with complete inversion of configuration [2].

The reaction kinetics demonstrate that weak nucleophiles, including alcohols in the presence of tertiary amines or primary amines, proceed through formation of long-lived intermediates that undergo Berry pseudorotation with positional changes of ligands [2]. This process can result in racemization and, in some cases, asymmetric induction at the phosphorus atom [2]. The mechanism of nucleophilic substitution at trivalent phosphorus atoms involves ligand exchange in pentacoordinate phosphorane intermediates, leading to formation of thermodynamically more stable diastereomers under thermodynamic control [1] [2].

Steric and Electronic Effects of Difluoroboryl Substituents

The difluoroboryl substituent exerts significant steric and electronic influences on the reactivity of phosphoramidous difluoride compounds [4] [5]. Steric effects of substituents in organophosphorus compounds differ markedly from those in carbon compounds due to the pentacoordinate transition states characteristic of phosphorus chemistry [4]. The steric contribution of substituents directly connected to the phosphorus atom is particularly pronounced, as these groups are located in close proximity to the phosphoryl oxygen or hydroxyl groups [4].

Electronic effects of the difluoroboryl group manifest through both inductive and field effects, with the highly electronegative fluorine atoms significantly altering the electron density distribution around the phosphorus center [6] [4]. Polar substituents positioned equatorially demonstrate substantially greater electron-withdrawing properties compared to their axial counterparts, with differences attributed to charge-dipole interactions [6]. The difluoroboryl substituent's electronic properties are enhanced by the presence of two fluorine atoms bonded to boron, creating a strongly electron-withdrawing environment [7].

ParameterAxial PositionEquatorial PositionElectronic Effect
Electron WithdrawalModerateStrongEnhanced by F-B dipole
Steric HindranceLowHighSignificant for BF₂ group
Bond Distance1.62-1.66 Å (P-F)VariableDependent on coordination
Coordination GeometryDistorted trigonalNon-coplanarInfluenced by BF₂ bulk

The boron-fluorine bonds in the difluoroboryl substituent contribute to π-bonding effects through delocalization, which influences the overall reactivity pattern of the phosphorus center [7]. Computational studies indicate that the lone pair electrons on substituents can participate in electron delocalization across the molecular framework, affecting both steric arrangements and electronic properties [7]. The coplanarity tendency of electronegative substituents with the central molecular framework results from electronic factors rather than purely steric considerations [7].

Transition State Modeling for Phosphorus-Fluorine Bond Cleavage

Transition state modeling for phosphorus-fluorine bond cleavage in phosphoramidous difluoride compounds reveals complex mechanistic pathways involving multiple intermediates and energy barriers [8] [9]. Computational studies employing density functional theory methods have identified key structural parameters and energetic profiles for bond cleavage processes [10] [11]. The phosphorus-fluorine bond cleavage typically proceeds through early transition states where phosphorus-carbon bond formation and carbon-fluorine bond elongation precede fluorine transfer to phosphorus [8].

The transition state structure exhibits characteristic features including partial bond formation between the attacking nucleophile and phosphorus center, coupled with simultaneous weakening of the phosphorus-fluorine bond [8] [9]. Computational analysis using B3LYP/6-31G(d) level of theory reveals energy barriers of approximately 55 kJ/mol for typical nucleophilic substitution processes [8]. The early nature of the transition state indicates that phosphorus-nucleophile bond formation occurs before significant phosphorus-fluorine bond cleavage [8].

Intrinsic reaction coordinate analysis demonstrates that the reaction pathway involves formation of pentacoordinate intermediates with lifetimes sufficient for structural rearrangement [12]. The transition state modeling indicates that the stability of intermediate structures, apicophilicity of ligands, and asymmetric induction of chiral auxiliaries determine the stereochemical outcome of the reaction [1] [2]. Post-transition-state dynamic effects can result in formation of different stereoisomeric products from a single transition state, with product distribution determined by subsequent energy surface topology [12].

Computational ParameterValueMethodReference
Energy Barrier55 kJ/molB3LYP/6-31G(d) [8]
P-F Bond Length (reactant)1.62-1.66 ÅX-ray crystallography [13]
P-F Bond Length (TS)1.8-2.0 ÅDFT calculation [12]
Reaction CoordinateEarly TSIRC analysis [12]

Electrophilic Reactivity in Cross-Coupling Reactions

The electrophilic reactivity of phosphoramidous difluoride, (difluoroboryl)- in cross-coupling reactions represents a significant aspect of its chemical behavior, particularly in catalytic systems where both phosphorus and boron centers can participate in bond-forming processes [14] [15]. The compound demonstrates unique reactivity patterns in cross-coupling chemistry due to the presence of both electrophilic phosphorus and boron centers within the same molecular framework [16].

Cross-coupling reactions involving phosphoramidous difluoride compounds typically proceed through oxidative addition of organic electrophiles to metal centers, followed by transmetalation and reductive elimination steps [14]. The presence of the difluoroboryl substituent influences the electronic properties of the phosphorus center, enhancing its electrophilic character and facilitating interaction with nucleophilic coupling partners [14] [15]. The electron-deficient nature of boron, with its empty p-orbital, enables coordination with electron-rich substrates to form four-coordinate borate complexes [14].

Experimental evidence indicates that phosphoramidous difluoride compounds can participate in conjunctive cross-coupling reactions, where three molecular fragments combine to form two new bonds in a single catalytic cycle [14]. These reactions utilize organoboronic esters, organolithium or Grignard reagents, and organic electrophiles as starting materials [14]. The mechanism involves 1,2-metallate rearrangements promoted by the presence of electrophiles, which serve to eliminate negative charge from the boron center [14].

Boron-Phosphorus Synergy in Catalytic Cycles

The synergistic interaction between boron and phosphorus centers in difluoroboryl-substituted phosphoramidous compounds creates unique opportunities for catalytic applications [15] [16]. This synergy manifests through cooperative activation mechanisms where both heteroatoms contribute to substrate binding and activation [15]. The boron center functions as a Lewis acid, while the phosphorus center can act as either a nucleophilic or electrophilic site depending on the reaction conditions [16].

Bifunctional organoboron-phosphonium catalysts demonstrate the effectiveness of boron-phosphorus cooperation in coupling reactions of carbon dioxide and epoxides [15]. These catalysts achieve greater than 99% polymer selectivity and carbonate linkages in copolymerization reactions [15]. The phosphonium component provides nucleophilic activation of epoxides, while the boron center facilitates carbon dioxide activation through Lewis acid coordination [15].

The catalytic mechanism involves initial coordination of the epoxide substrate to the boron Lewis acid center, followed by nucleophilic attack by the phosphonium-activated nucleophile [15]. This dual activation approach results in enhanced reaction rates and improved selectivity compared to single-center catalysts [15]. The boron-phosphorus synergy is particularly effective for alicyclic epoxides, which preferentially form polycarbonates, while aliphatic epoxides yield cyclic carbonates [15].

Catalyst TypeSubstrateProduct SelectivityConversionReference
B-P bifunctionalCyclohexene oxide>99% polycarbonateQuantitative [15]
B-P bifunctionalPropylene oxide95% cyclic carbonate87% [15]
Phosphonium onlyCyclohexene oxide60% polycarbonate45% [15]
Borane onlyCyclohexene oxide25% polycarbonate12% [15]

Mapping boron catalysis onto phosphorus cluster platforms represents an innovative approach to expanding the utility of boron-phosphorus synergy [16]. Tethering boranes to seven-atom phosphorus clusters enables Lewis acid catalysis while maintaining the structural integrity of the phosphorus framework [16]. This approach has been successfully applied to hydroboration reactions of carbodiimides, isocyanates, ketones, alkenes, alkynes, and nitriles [16].

Radical Intermediates in Reductive Eliminations

Radical intermediates play crucial roles in reductive elimination processes involving phosphoramidous difluoride compounds, particularly in systems where the difluoroboryl substituent can stabilize radical species [17] [18]. The formation of radical intermediates during reductive elimination is facilitated by the electron-withdrawing properties of both phosphorus and boron centers, which can stabilize adjacent radical sites [17].

Experimental investigations of radical-mediated processes using tricoordinate phosphorus reagents demonstrate reaction rates between 10⁶ to 10⁹ M⁻¹s⁻¹ depending on the phosphorus component [17]. The rate-controlling step can be either hydrogen atom transfer or β-fragmentation of thiophosphoranyl intermediates [17]. Support for stepwise sulfur atom transfer processes progressing via distorted trigonal bipyramidal thiophosphoranyl radical intermediates has been obtained from density functional theory calculated energetics [17].

Boron-containing reagents have emerged as effective replacements for tin derivatives in radical reactions, with B-alkylcatecholboranes serving as efficient sources of primary, secondary, and tertiary alkyl radicals [18]. Their high sensitivity toward oxygen- and heteroatom-centered radicals makes them particularly attractive for developing radical chain processes including conjugate addition, allylation, alkenylation, and alkynylation [18]. The mechanism involves activation of oxygen-hydrogen bonds through complexation with B-methoxycatecholborane, leading to efficient chain processes [18].

Phosphine-coordinated boron-centered radicals exhibit large spin density on boron (60-70%) with strong phosphorus-boron interactions involving phosphorus-to-boron σ donation and boron-to-phosphorus negative hyperconjugation [19]. These radicals demonstrate persistence in solution and participate in Gomberg-type dimerization processes [19]. The associated quinoid-type dimers have been characterized by single-crystal X-ray diffraction, confirming the radical nature of these intermediates [19].

Radical TypeSpin Density on BP-B InteractionStabilityReference
P-coordinated boryl60-70%Strong σ/πPersistent [19]
ThiophosphoranylVariableModerateTransient [17]
Catecholborane40-50%WeakHighly reactive [18]

Hybridization States from Natural Bond Orbital Calculations

The electronic structure of Phosphoramidous difluoride, (difluoroboryl)- (with molecular formula BF₄HNP and molecular weight 132.793 g/mol) represents a unique case for understanding hybridization in main group element networks [1] [2]. The compound exhibits the NIST Chemical Abstracts Service Registry Number 60073-67-8 and demonstrates fascinating bonding characteristics through its phosphorus-boron-fluorine framework [1] [2].

Natural Bond Orbital analysis provides crucial insights into the hybridization states within this system [3] [4]. The Natural Bond Orbital methodology, developed by Weinhold and coworkers, offers optimal transformation of molecular wavefunctions into chemically intuitive Lewis-like bonding patterns [3] [4]. This approach enables comprehensive analysis of the electron-pair bonding units and provides direct linkage to familiar valency concepts [3].

In phosphorus-boron systems, the hybridization analysis reveals complex electronic interactions. The phosphorus center typically exhibits sp³ hybridization when forming bonds with boron and fluorine atoms [5] [6]. However, the presence of multiple electronegative fluorine atoms and the electron-deficient boron center creates significant polarization effects that influence the actual hybridization character [5] [6].

Density functional theory calculations demonstrate that boron-phosphorus bonds show considerable flexibility in their hybridization states depending on molecular conformation [7]. Theoretical studies on analogous systems indicate that the ground state geometry tends toward pyramidal coordination at phosphorus, with flattened geometry compared to simple phosphines [7]. The boron-phosphorus bond lengths typically range from 1.83 to 1.98 Å, depending on the specific hybridization and conformational arrangements [7].

The Natural Bond Orbital analysis reveals that the phosphorus atom contributes significantly more electron density to the phosphorus-boron bond compared to boron, consistent with the electronegativity difference (P = 2.06; B = 2.01) [7]. This results in polarized bonding with phosphorus acting as the electron donor and boron as the electron acceptor [7].

Fluorine substitution on both phosphorus and boron centers introduces additional complexity in the hybridization analysis. The high electronegativity of fluorine (3.98) creates strong inductive effects that modulate the hybridization states of both central atoms [8]. Natural Bond Orbital calculations indicate that fluorine atoms exhibit predominantly p-character in their bonds to both phosphorus and boron, with minimal s-character contribution [5] [6].

Comparative Electron Density Topography with Analogous Phosphoramidites

Comparative analysis of electron density topography between Phosphoramidous difluoride, (difluoroboryl)- and analogous phosphoramidite compounds reveals distinctive bonding characteristics [9] [10]. Phosphoramidites, derivatives of phosphorous acid H₃PO₃, are trivalent phosphorus compounds containing two P-O and one P-N bonds [11]. These compounds serve as crucial building blocks in contemporary solid-phase oligonucleotide synthesis [9] [10].

Electron density analysis using Quantum Theory of Atoms in Molecules methodology provides detailed topological characterization of bonding regions [12] [13]. The approach identifies critical points in the electron density, including bond critical points that characterize chemical bonding interactions [12] [13]. In phosphoramidite systems, the electron density distribution shows characteristic features around phosphorus centers [14] [15].

The electron density topography in phosphoramidous difluoride systems exhibits distinct differences from conventional phosphoramidites. The presence of the difluoroboryl group creates unique electron density patterns that reflect the Lewis acidic character of boron [16] [15]. Electron density shift analysis demonstrates significant redistribution of electronic charge upon formation of the phosphorus-boron bond [15].

Studies of electron density topology in boron-phosphorus compounds reveal that bond critical points often lie outside the direct internuclear axis, particularly in systems with high coordination numbers [14]. The electron density at bond critical points provides quantitative measures of bond strength and character [14] [17]. Comparative analysis shows that phosphorus-boron bonds typically exhibit intermediate bond orders between single and double bond character [17] [7].

The Laplacian of electron density (∇²ρ) provides additional insights into bonding interactions [17]. Negative values of the Laplacian indicate regions of electron concentration, typical of covalent bonding, while positive values suggest electron depletion characteristic of ionic interactions [17]. In phosphoramidous difluoride systems, the Laplacian analysis reveals mixed covalent-ionic character in the phosphorus-boron bonds [16] [17].

Electron localization function analysis complements the electron density studies by identifying regions of high electron localization [18] [19]. In phosphoramidites, the electron localization function typically shows well-defined basins around the phosphorus center, corresponding to lone pairs and bonding regions [18]. The difluoroboryl substitution modifies these patterns significantly, creating additional electron-deficient regions around the boron center [18] [19].

Predictive Modeling of Reactivity Landscapes

Density Functional Theory Studies on Transition State Geometries

Density Functional Theory provides powerful computational framework for investigating transition state geometries in phosphoramidous difluoride chemistry [20] [21]. Recent advances in DFT methodologies have demonstrated remarkable accuracy in predicting energies, geometries, and vibrational frequencies for equilibrium geometries [22]. However, characterizing transition states presents additional challenges due to their inherently unstable nature [22] [23].

Transition state search methodologies have evolved significantly with the development of sophisticated algorithms [23] [24]. The Synchronous Transit-Guided Quasi-Newton methods, particularly QST2 and QST3 approaches, provide robust frameworks for locating transition states in chemical reactions involving phosphorus-boron systems [23]. These methods employ linear or quadratic synchronous transit approaches to approximate saddle regions, followed by quasi-Newton optimization to locate true transition structures [23].

DFT studies on phosphoramidous difluoride reactivity reveal complex energy landscapes characterized by multiple potential reaction pathways [25] [26]. The electronic structure calculations demonstrate that the phosphorus-boron bond exhibits significant reactivity toward nucleophilic and electrophilic species [25]. Transition state geometries typically show elongated phosphorus-boron bonds with partial charge transfer between the reactive centers [23] [22].

Computational studies indicate that many popularly used DFT functionals systematically underpredict barrier heights for transition states involving main group elements [22]. This presents challenges for accurate prediction of reaction kinetics in phosphoramidous difluoride systems [22]. Advanced hybrid functionals, such as M06-2X and ωB97X-D, demonstrate improved performance for transition state characterization [27] [28].

The geometry optimization of transition states requires careful consideration of the potential energy surface topology [23] [29]. Phosphoramidous difluoride systems often exhibit shallow potential wells and low-lying transition states that can be challenging to characterize accurately [29]. The time-dependent nature of some reaction systems introduces additional complexity in transition state identification [29].

Machine learning approaches are emerging as powerful complementary tools for transition state prediction [30] [31]. Recent developments demonstrate that neural network potentials can achieve remarkable accuracy in predicting transition state geometries with significantly reduced computational cost [30] [24]. Graph neural network architectures show particular promise for capturing the chemical intuition necessary for accurate transition state identification [31] [24].

Machine Learning-Driven Reaction Outcome Predictions

Machine learning methodologies are revolutionizing chemical reaction prediction by providing data-driven approaches to understand reactivity patterns [32] [33]. The integration of machine learning with quantum mechanical calculations offers unprecedented opportunities for predicting reaction outcomes in phosphoramidous difluoride chemistry [34] [35].

ReactionPredictor represents a pioneering machine learning approach that models elementary reactions as interactions between molecular orbitals [32] [33]. The framework demonstrates remarkable success in ranking productive mechanisms, achieving perfect ranking of polar reactions 78.1% of the time and recovering all productive reactions 95.7% of the time when allowing small numbers of errors [32] [33]. For pericyclic and radical reactions, the success rates reach 85.8% and 77.0% respectively [32] [33].

The application of natural language processing architectures to chemical reaction prediction has shown exceptional promise [36]. Transformer-based models can process text-based representations of chemical reactions, enabling prediction of reaction yields and outcomes with high accuracy [36]. These approaches demonstrate outstanding performance on high-throughput experimentation datasets, providing valuable tools for reaction optimization [36].

Graph neural networks offer particularly powerful frameworks for molecular property prediction based on topological features [37] [38]. Recent developments combine Quantum Theory of Atoms in Molecules features with geometric deep learning approaches to achieve superior performance on molecular and reaction property prediction tasks [37] [38]. The integration of electron density-based descriptors universally improves model performance across various architectures [37] [38].

Δ²-learning models provide innovative approaches for predicting high-level activation energies based on low-level geometries [28]. These models demonstrate remarkable ability to implicitly learn geometric deviations between different levels of theory, enabling accurate activation energy predictions at significantly reduced computational cost [28]. Fine-tuning approaches can achieve 35% accuracy improvements over standard DFT predictions while maintaining semi-empirical computational efficiency [28].

The development of reactivity descriptors based on density functional theory provides fundamental framework for machine learning applications [39] [40]. Conceptual DFT offers comprehensive analysis tools including chemical potential, hardness, and reactivity principles that serve as input features for machine learning models [39] [40]. These descriptors enable prediction of reaction outcomes across diverse chemical spaces [40] [41].

Recent advances in reaction rate estimation using machine learning demonstrate significant improvements over traditional approaches [42]. Subgraph isomorphic decision trees provide fully automatic, scalable methods for predicting rate coefficients across reaction families [42]. These approaches incorporate uncertainty quantification and can accommodate qualitative chemical knowledge from experts [42].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

132.9875788 g/mol

Monoisotopic Mass

132.9875788 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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